Cas no 851916-84-2 (6-Bromo-2-chloroimidazo[1,2-A]pyridine)

6-Bromo-2-chloroimidazo[1,2-A]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-A]pyridine core with bromo and chloro substituents at the 6- and 2-positions, respectively. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of halogen atoms enhances reactivity, facilitating further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is commonly utilized in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents, offering versatility in scaffold modification.
6-Bromo-2-chloroimidazo[1,2-A]pyridine structure
851916-84-2 structure
Product Name:6-Bromo-2-chloroimidazo[1,2-A]pyridine
CAS No:851916-84-2
MF:C7H4BrClN2
MW:231.477059364319
MDL:MFCD11976188
CID:1080264
PubChem ID:66789526
Update Time:2025-05-24

6-Bromo-2-chloroimidazo[1,2-A]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-chloro-imidazo[1,2-a]pyridine
    • 6-Bromo-2-chloroimidazo[1,2-a]pyridine
    • 6-bromo-2-chlorox-imidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 6-bromo-2-chloro-
    • XVTNIOWQQGPGBC-UHFFFAOYSA-N
    • AK162845
    • 6-Bromo-2-chloroimidazo[1,2-a]pyridine (ACI)
    • AS-38599
    • MFCD11976188
    • SCHEMBL753772
    • SY046260
    • DTXSID20735781
    • AKOS023402528
    • 851916-84-2
    • 6-bromo-2-chloroimidazo[1,2,a]pyridine
    • EN300-197225
    • BJB91684
    • CS-0099657
    • 6-Bromo-2-chloroimidazo[1,2-A]pyridine
    • MDL: MFCD11976188
    • Inchi: 1S/C7H4BrClN2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H
    • InChI Key: XVTNIOWQQGPGBC-UHFFFAOYSA-N
    • SMILES: ClC1=CN2C(C=CC(=C2)Br)=N1

Computed Properties

  • Exact Mass: 229.92464g/mol
  • Monoisotopic Mass: 229.92464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3
  • XLogP3: 3.4

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6-Bromo-2-chloroimidazo[1,2-A]pyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  85 °C
Reference
2-(Phenylamino)-6-cyano-1H-benzimidazole-based isoform selective casein kinase 1 gamma (CK1γ) inhibitors
Hua, Zihao; Huang, Xin; Bregman, Howard; Chakka, Nagasree; DiMauro, Erin F.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5392-5395

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  2 h, reflux
Reference
Discovery and optimization of potent and selective imidazopyridine and imidazopyridazine mTOR inhibitors
Peterson, Emily A.; Boezio, Alessandro A.; Andrews, Paul S.; Boezio, Christiane M.; Bush, Tammy L.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4967-4974

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Water ;  rt
1.2 5 h, reflux
1.3 Solvents: Ethanol ;  2 h, 5 °C
1.4 Reagents: Phosphorus oxychloride Solvents: Toluene ;  16 h, reflux; reflux → rt
1.5 Solvents: Water ;  15 min, cooled
1.6 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-Tosylhydrazones with Imidazopyridines and Reductive Cadogan Annulation, Synthetic Scope, and Application
Zhang, Kena; El Bouakher, Abderrahman; Levaique, Helene; Bignon, Jerome; Retailleau, Pascal; et al, Journal of Organic Chemistry, 2019, 84(21), 13807-13823

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  105 °C
Reference
Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases
Hamdouchi, Chafiq; Zhong, Boyu; Mendoza, Jose; Collins, Elizabeth; Jaramillo, Carlos; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(7), 1943-1947

6-Bromo-2-chloroimidazo[1,2-A]pyridine Raw materials

6-Bromo-2-chloroimidazo[1,2-A]pyridine Preparation Products

6-Bromo-2-chloroimidazo[1,2-A]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:851916-84-2)6-Bromo-2-chloroimidazo[1,2-A]pyridine
Order Number:A863660
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):288.0/1008.0
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Additional information on 6-Bromo-2-chloroimidazo[1,2-A]pyridine

Introduction to 6-Bromo-2-chloroimidazo[1,2-A]pyridine (CAS No. 851916-84-2)

6-Bromo-2-chloroimidazo[1,2-A]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 851916-84-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of both bromo and chloro substituents on the imidazopyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 6-Bromo-2-chloroimidazo[1,2-A]pyridine consists of a fused ring system comprising an imidazole ring and a pyridine ring. The bromo substituent is located at the 6-position, while the chloro group is positioned at the 2-position of the imidazopyridine core. This specific substitution pattern imparts unique electronic and steric properties to the molecule, which can be exploited in medicinal chemistry to modulate binding interactions with biological targets.

In recent years, 6-Bromo-2-chloroimidazo[1,2-A]pyridine has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most compelling areas of research involves its use as a scaffold for designing small-molecule inhibitors targeting various kinases and other enzymes implicated in cancer and inflammatory diseases. The bromo and chloro groups serve as handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse pharmacophores.

Recent advancements in computational chemistry have facilitated the rational design of derivatives of 6-Bromo-2-chloroimidazo[1,2-A]pyridine by predicting their binding affinities and optimizing their structures for improved potency and selectivity. These computational approaches have been complemented by experimental validation, where synthetic derivatives have been screened for their biological activity using high-throughput screening (HTS) techniques. Notably, several analogs have shown promising results in preclinical studies, demonstrating efficacy against kinases such as EGFR, ALK, and JAK.

The versatility of 6-Bromo-2-chloroimidazo[1,2-A]pyridine as a building block extends beyond oncology. Researchers have also explored its potential in addressing neurological disorders, where imidazopyridines exhibit neuroprotective and anti-inflammatory properties. The bromo and chloro substituents allow for selective modifications that can fine-tune pharmacokinetic profiles, enhancing oral bioavailability and reducing off-target effects. This has led to the development of novel candidates that are being evaluated in clinical trials for conditions such as Alzheimer's disease and Parkinson's disease.

From a synthetic chemistry perspective, 6-Bromo-2-chloroimidazo[1,2-A]pyridine serves as a key intermediate in multi-step syntheses involving transition-metal-catalyzed reactions. The presence of halogen atoms facilitates palladium-catalyzed cross-coupling with aryl halides or boronic acids, enabling the introduction of additional functional groups at predefined positions within the molecule. This modular approach has been instrumental in generating libraries of compounds with tailored biological properties for further investigation.

The pharmaceutical industry has recognized the significance of 6-Bromo-2-chloroimidazo[1,2-A]pyridine due to its synthetic accessibility and biological relevance. Several drug discovery programs have incorporated this compound into their pipelines, leveraging its structural features to develop next-generation therapeutics. The success of these programs underscores the importance of heterocyclic compounds like imidazopyridines in modern drug design.

In conclusion,6-Bromo-2-chloroimidazo[1,2-A]pyridine (CAS No. 851916-84-2) represents a promising scaffold for medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative small-molecule drugs. As computational methods continue to advance and new synthetic strategies emerge,6-Bromo-2-chloroimidazo[1,2-A]pyridine is poised to remain at the forefront of pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:851916-84-2)6-Bromo-2-chloroimidazo[1,2-A]pyridine
A863660
Purity:99%/99%
Quantity:5g/25g
Price ($):288.0/1008.0
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